Thalidomide-4-O-C10-NH2 (hydrochloride)
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Overview
Description
Thalidomide-4-O-C10-NH2 (hydrochloride) is a derivative of thalidomide, a compound known for its historical significance and modern therapeutic applications. This compound is a thalidomide-based cereblon ligand, which facilitates the recruitment of the CRBN protein . It has a molecular formula of C23H32ClN3O5 and a molecular weight of 465.97 .
Preparation Methods
The synthesis of Thalidomide-4-O-C10-NH2 (hydrochloride) involves several steps, starting from thalidomideSpecific reaction conditions and industrial production methods are proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Thalidomide-4-O-C10-NH2 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups on the compound, potentially affecting its biological activity.
Reduction: Reduction reactions can modify the compound’s structure, impacting its interaction with biological targets.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, which can replace specific functional groups on the compound
Scientific Research Applications
Thalidomide-4-O-C10-NH2 (hydrochloride) is primarily used in scientific research for its role in the recruitment of the CRBN protein. This makes it valuable in the study of protein degradation pathways and the development of PROTACs (Proteolysis Targeting Chimeras). Its applications span across chemistry, biology, medicine, and industry, particularly in the development of targeted therapies and the study of protein interactions .
Mechanism of Action
The compound exerts its effects by binding to the cereblon protein, a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins for ubiquitination and subsequent degradation. The molecular targets and pathways involved include the modulation of inflammatory mediators and the inhibition of angiogenesis .
Comparison with Similar Compounds
Thalidomide-4-O-C10-NH2 (hydrochloride) is unique due to its specific modifications that enhance its binding affinity to the cereblon protein. Similar compounds include:
Thalidomide: The parent compound, known for its immunomodulatory and anti-angiogenic properties.
Lenalidomide: A derivative of thalidomide with enhanced potency and reduced side effects.
Pomalidomide: Another thalidomide derivative with improved efficacy in certain therapeutic applications
This compound’s unique structure and properties make it a valuable tool in scientific research and therapeutic development.
Properties
Molecular Formula |
C23H32ClN3O5 |
---|---|
Molecular Weight |
466.0 g/mol |
IUPAC Name |
4-(10-aminodecoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C23H31N3O5.ClH/c24-14-7-5-3-1-2-4-6-8-15-31-18-11-9-10-16-20(18)23(30)26(22(16)29)17-12-13-19(27)25-21(17)28;/h9-11,17H,1-8,12-15,24H2,(H,25,27,28);1H |
InChI Key |
RRUNFXOOHPKFCR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCCCCCCN.Cl |
Origin of Product |
United States |
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